(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
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Overview
Description
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl group, two fluorine atoms, and a carboxylic acid functional group. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and the addition of the tert-butoxycarbonyl and carboxylic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and biochemical pathways. Its fluorine atoms can serve as markers for imaging studies, providing valuable insights into biological processes.
Medicine
In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its unique structure may confer specific biological activities, making it a promising compound for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering specific biochemical pathways. The presence of fluorine atoms may enhance its binding properties and stability, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid can be compared with other bicyclic compounds, such as:
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-3-carboxylic acid
- (1R,3S,4S)-2-(tert-Butoxycarbonyl)-5-fluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid
Uniqueness
The presence of two fluorine atoms in this compound distinguishes it from other similar compounds. This unique feature may confer specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19F2NO4 |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
(1R,3S,4S)-5,5-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid |
InChI |
InChI=1S/C13H19F2NO4/c1-12(2,3)20-11(19)16-7-4-5-8(9(16)10(17)18)13(14,15)6-7/h7-9H,4-6H2,1-3H3,(H,17,18)/t7-,8+,9+/m1/s1 |
InChI Key |
BOLCEYWUYSTOAK-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H]([C@H]1C(=O)O)C(C2)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C1C(=O)O)C(C2)(F)F |
Origin of Product |
United States |
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